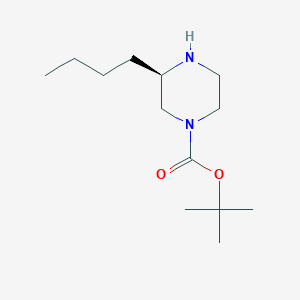

(R)-1-Boc-3-butyl-piperazine

Description

BenchChem offers high-quality (R)-1-Boc-3-butyl-piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-Boc-3-butyl-piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R)-3-butylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-5-6-7-11-10-15(9-8-14-11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNICOTLOPCODTO-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H]1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647560 | |

| Record name | tert-Butyl (3R)-3-butylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928025-59-6 | |

| Record name | 1,1-Dimethylethyl (3R)-3-butyl-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928025-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3R)-3-butylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-1-Boc-3-butyl-piperazine: A Comprehensive Technical Guide for Drug Discovery Professionals

This in-depth guide provides a technical overview of (R)-1-Boc-3-butyl-piperazine, a chiral building block with significant potential in modern medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and applications, offering insights grounded in established scientific principles and field-proven expertise. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Core Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₆N₂O₂ | [1] |

| Molecular Weight | 242.36 g/mol | [1] |

| Appearance | Typically a colorless to light yellow liquid or solid | [1] |

| Chirality | (R)-configuration | [1] |

| CAS Number (for (S)-enantiomer) | 928025-60-9 | [4] |

| Purity | High-purity grades available (e.g., 95%+, 98%+) | [1] |

| Solubility | Soluble in organic solvents like dichloromethane and ethyl acetate | [1] |

Computed Physicochemical Properties (for (S)-enantiomer):

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 41.57 Ų | [4] |

| LogP | 2.3855 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Rotatable Bonds | 3 | [4] |

These computed properties suggest that the molecule possesses reasonable drug-like characteristics, making it an attractive scaffold for medicinal chemistry programs.

Synthesis and Reactivity: A Scientist's Perspective

The synthesis of (R)-1-Boc-3-butyl-piperazine would likely follow established protocols for the N-Boc protection of substituted piperazines. A common and efficient method involves the reaction of the corresponding (R)-3-butyl-piperazine with di-tert-butyl dicarbonate (Boc₂O).

A general synthetic workflow is depicted below:

Caption: General workflow for the N-Boc protection of (R)-3-butyl-piperazine.

The choice of base and solvent is critical for optimizing the reaction yield and minimizing the formation of the di-Boc protected by-product. The Boc protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), providing a versatile handle for subsequent synthetic transformations.[2]

The unprotected secondary amine of (R)-1-Boc-3-butyl-piperazine is a nucleophile and can participate in a wide range of chemical reactions, including:

-

Buchwald-Hartwig amination: Coupling with aryl halides to form N-aryl piperazines.[5]

-

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated derivatives.

-

Amide bond formation: Acylation with carboxylic acids or their derivatives.

-

Nucleophilic substitution reactions: Alkylation with alkyl halides.

This reactivity profile makes (R)-1-Boc-3-butyl-piperazine a valuable building block for introducing the piperazine moiety into target molecules. The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in drugs targeting a wide range of biological targets.[6][7]

Applications in Drug Discovery and Development

The piperazine motif is a key structural feature in numerous approved drugs, particularly those targeting the central nervous system (CNS).[2][6] The incorporation of a substituted piperazine can significantly impact a molecule's physicochemical properties, such as solubility and basicity, which in turn influences its pharmacokinetic and pharmacodynamic profile.[7]

(R)-1-Boc-3-butyl-piperazine, with its chiral center and lipophilic butyl group, offers medicinal chemists a unique tool to explore structure-activity relationships (SAR) and optimize lead compounds. Potential therapeutic areas where this building block could be employed include:

-

CNS Disorders: The piperazine core is prevalent in antipsychotic, antidepressant, and anxiolytic agents.[2][6]

-

Oncology: Many kinase inhibitors used in cancer therapy incorporate a piperazine ring, which can be crucial for target binding and improving pharmacokinetic properties.[6]

-

Infectious Diseases: The piperazine ring is also found in various antibacterial, antifungal, and antiviral compounds.[6]

The logical progression of utilizing this building block in a drug discovery program is illustrated below:

Caption: A typical drug discovery workflow utilizing (R)-1-Boc-3-butyl-piperazine.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling (R)-1-Boc-3-butyl-piperazine. While a specific safety data sheet (SDS) for this exact compound is not widely available, information from analogous compounds such as 1-Boc-piperazine and its methyl-substituted derivatives provides valuable guidance.

Based on available data for similar compounds, (R)-1-Boc-3-butyl-piperazine should be handled with care as it may cause skin and eye irritation, as well as respiratory irritation.[8]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[8]

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] For long-term storage, refrigeration (4°C) is recommended.[4]

Always consult the supplier-specific Safety Data Sheet (SDS) for the most accurate and up-to-date safety and handling information.

Conclusion

(R)-1-Boc-3-butyl-piperazine is a valuable and versatile chiral building block for medicinal chemistry and drug discovery. Its unique combination of a protected piperazine core, a chiral center, and a lipophilic butyl substituent provides a powerful tool for the synthesis of novel and diverse molecular entities. A thorough understanding of its chemical properties, reactivity, and safe handling is paramount for its effective utilization in the quest for new therapeutic agents.

References

- Vertex AI Search. (2024, September 12).

- Vertex AI Search. (2026, January 26). The Role of 1-Boc-Piperazine in Modern Pharmaceutical Synthesis.

- LookChem. 1-Boc-piperazine.

- Chem-Impex. (R,S)-4-Boc-3-carboxymethyl-piperazin-2-one.

- Google Patents. (2019). CN106543107A - A kind of synthetic method of 1 BOC piperazines.

- Sigma-Aldrich. 1-Boc-piperazine 97 57260-71-6.

- Benchchem. The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide.

- Chem-Impex. (S)-1-Boc-3-methylpiperazine.

- ChemicalBook. 1-BOC-Piperazine synthesis.

- Pipzine Chemicals. (R)-1-Boc-3-Butylpiperazine Supplier in China.

- Chem-Impex. 1-Boc-3-phenyl piperazine.

- ChemScene. (S)-1-Boc-3-butyl-piperazine | 928025-60-9.

- PubChem. (R)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811.

- PubChem.

- PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

- Thermo Fisher Scientific. (2012, February 13).

- Sigma-Aldrich. (R)-1-Boc-3-methylpiperazine 97 163765-44-4.

- ChemicalBook. 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum.

- PubChem. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809.

- Thermo Scientific Alfa Aesar. (R)-(+)-1-Boc-3-methylpiperazine, 97% 1 g.

- ChemicalBook. (S)-1-Boc-3-methylpiperazine(147081-29-6) 1H NMR spectrum.

Sources

- 1. (R)-1-Boc-3-Butylpiperazine Supplier in China | High Purity CAS 1216813-50-9 | Factory Price & COA [pipzine-chem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemscene.com [chemscene.com]

- 5. lookchem.com [lookchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

The Piperazine Moiety: A Technical Guide to the Pharmacokinetic Engine of Medicinal Chemistry

Executive Summary

In the hierarchy of medicinal chemistry scaffolds, the piperazine moiety (1,4-diazacyclohexane) operates not merely as a structural linker, but as a functional "pharmacokinetic engine."[1] Ranked as the third most frequent nitrogen heterocycle in FDA-approved small molecules, its privileged status derives from a unique ability to simultaneously modulate lipophilicity (LogP), enhance aqueous solubility via distinct pKa ionization steps, and provide rigid vector orientation for pharmacophores.

This guide analyzes the piperazine core beyond its topology, focusing on the causality between its physicochemical attributes and its success in high-affinity ligands (e.g., Imatinib, Olanzapine, Ciprofloxacin).

Part 1: Structural & Physicochemical Mechanics

Conformational Dynamics and Vector Orientation

The piperazine ring predominantly adopts a chair conformation , which is thermodynamically favored over the boat or twist-boat forms by approximately 3–5 kcal/mol. This stability is critical for drug design because it creates a predictable vector relationship between the N1 and N4 substituents.

-

Equatorial Preference: Bulky substituents at N1 and N4 prefer the equatorial position to minimize 1,3-diaxial interactions. This results in a distance of approximately 6.0 Å between distal substituents, a "magic distance" often matching the span between aspartate residues and hydrophobic pockets in GPCRs (e.g., D2, 5-HT receptors).

-

The Boat Exception: While rare, the boat conformation can be induced in metal-complexed macrocycles or highly constrained spiro-systems, often altering the binding profile entirely.

The Ionization "Switch": pKa and Solubility

Piperazine is a diamine with two distinct pKa values:

-

pKa₁ ≈ 9.8: The first nitrogen is highly basic. At physiological pH (7.4), this nitrogen is almost exclusively protonated (cationic).

-

pKa₂ ≈ 5.6: The second nitrogen is significantly less basic due to the electron-withdrawing inductive effect of the adjacent ammonium center.

Mechanism of Action: This dual-ionization profile allows piperazine drugs to act as lysosomotropic agents . The molecule enters cells in a semi-neutral state, diffuses into acidic lysosomes (pH ~4.5–5.0), becomes diprotonated, and is trapped. This mechanism increases the volume of distribution (Vd) and extends half-life.

Data Summary: Heterocycle Comparison

The following table illustrates why piperazine is often chosen over its morpholine or piperidine analogs when solubility is a limiting factor.

| Scaffold | Structure | pKa (approx) | LogP (Parent) | Polar Surface Area (Ų) | Primary Utility |

| Piperazine | C₄H₁₀N₂ | 9.8 / 5.6 | -1.17 | 24.06 | Solubility enhancer, GPCR linker |

| Morpholine | C₄H₉NO | 8.3 | -0.86 | 21.26 | Metabolic blocker, H-bond acceptor |

| Piperidine | C₅H₁₁N | 11.1 | 0.84 | 12.03 | High basicity, hydrophobic bulk |

| Pyrrolidine | C₄H₉N | 11.3 | 0.46 | 12.03 | Compact spacer, high basicity |

Visualization: Structural Logic

The following diagram maps the logical flow from chemical structure to biological outcome.

Caption: Causal relationship between piperazine structural features and pharmacokinetic outcomes.

Part 2: Synthetic Architecture (The Protocol)

While ring closure (from bis-2-chloroethylamines) is common industrially, the Buchwald-Hartwig Amination is the gold standard in discovery chemistry for generating N-aryl piperazines. It allows for the late-stage introduction of the piperazine moiety onto aromatic cores.

Protocol: Palladium-Catalyzed N-Arylation of Piperazine

Objective: Coupling of N-Boc-piperazine with an Aryl Bromide.[2] Mechanism: Pd(0) oxidative addition, amine coordination, deprotonation, and reductive elimination.

Reagents & Setup

-

Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) - Source of Pd(0).

-

Ligand: BINAP or Xantphos - Bidentate ligands prevent β-hydride elimination and enhance stability.

-

Base: NaOtBu (Sodium tert-butoxide) - Strong enough to deprotonate the amine but bulky enough to minimize nucleophilic attack on the aryl halide.

-

Solvent: Anhydrous Toluene or Dioxane.

Step-by-Step Methodology

-

Inert Environment Prep (Critical): Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes. Reason: Pd(0) and phosphine ligands are oxidation-sensitive.

-

Reagent Loading: Under a positive stream of Argon, add:

-

Aryl Bromide (1.0 equiv)

-

N-Boc-piperazine (1.2 equiv)

-

NaOtBu (1.5 equiv)

-

BINAP (0.06 equiv)

-

Pd₂(dba)₃ (0.02 equiv)

-

-

Solvation: Add anhydrous Toluene (0.1 M concentration relative to aryl halide) via syringe.

-

Degassing: Bubble Argon directly into the solvent mixture for 5–10 minutes. Reason: Dissolved oxygen poisons the catalyst.

-

Reaction: Heat the mixture to 80–100°C. Monitor via TLC (Thin Layer Chromatography) every 2 hours.

-

Checkpoint: The reaction mixture usually turns from dark red/purple to a distinct orange/brown upon active catalysis.

-

-

Workup: Once the starting material is consumed (TLC), cool to room temperature. Filter through a pad of Celite to remove palladium black. Wash the pad with Ethyl Acetate.

-

Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).

Visualization: Synthetic Workflow

Caption: Operational workflow for Buchwald-Hartwig amination of piperazine scaffolds.

Part 3: Pharmacological Interface & Case Studies

The GPCR Linker (Dopamine/Serotonin)

In antipsychotics like Olanzapine and Aripiprazole , the piperazine ring acts as a semi-rigid spacer.

-

Mechanism: The basic N4 nitrogen often forms a salt bridge with a conserved Aspartate residue (e.g., Asp3.32) deep within the orthosteric binding pocket of GPCRs.

-

Selectivity: Substituents on the N1 phenyl ring tune selectivity between D2 (dopamine) and 5-HT2A (serotonin) receptors by interacting with specific hydrophobic sub-pockets.

The Solubility Anchor: Imatinib (Gleevec)

Imatinib represents the quintessential use of piperazine to solve a "brick dust" problem (poor solubility).

-

Challenge: The core phenylamino-pyrimidine scaffold of Imatinib is highly planar and lipophilic, leading to poor aqueous solubility.

-

Solution: Attachment of an N-methylpiperazine moiety.[3]

-

Result: The piperazine ring remains solvent-exposed in the crystal structure bound to ABL kinase. It does not bind the ATP pocket directly but solubilizes the entire molecule, allowing the drug to reach effective plasma concentrations. The N-methyl group prevents metabolic N-dealkylation to some extent compared to a free amine.

Part 4: Future Outlook (C-H Activation)

The next frontier in piperazine chemistry is C-H functionalization . Traditional methods rely on N-substitution. However, direct functionalization of the carbon backbone (C2/C3 positions) via photoredox catalysis or transition-metal catalyzed C-H activation is emerging. This allows for the creation of "chiral piperazines" without de novo ring synthesis, adding vectors for exploring new chemical space in fragment-based drug discovery (FBDD).

References

-

Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology. [Link]

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry.[4] [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition. [Link]

-

Capdeville, R., et al. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug. Nature Reviews Drug Discovery. [Link]

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.[4] [Link]

Sources

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of (R)-1-Boc-3-butyl-piperazine from Chiral Precursors

Introduction: The Significance of Chiral Piperazines in Medicinal Chemistry

The piperazine motif is a cornerstone in modern drug discovery, recognized as a privileged scaffold due to its frequent appearance in biologically active compounds, including several blockbuster drugs.[1] Its ability to engage in various biological interactions, coupled with favorable pharmacokinetic properties, makes it a highly sought-after heterocyclic core. The introduction of chirality into the piperazine ring, particularly at the carbon atoms, unlocks a three-dimensional chemical space that is crucial for enhancing potency, selectivity, and overall drug efficacy.[2] (R)-1-Boc-3-butyl-piperazine is a valuable chiral building block, with the Boc (tert-butoxycarbonyl) protecting group facilitating further synthetic transformations at the N4 position, while the (R)-configuration and the butyl substituent at the C3 position provide specific stereochemical and lipophilic properties for targeted drug design.

This guide provides an in-depth exploration of a robust and well-documented synthetic strategy for preparing (R)-1-Boc-3-butyl-piperazine, starting from a readily available chiral precursor, (R)-norvaline. We will delve into the causality behind the experimental choices, offering field-proven insights to ensure reproducibility and success.

Synthetic Strategy: A Chiral Pool Approach from (R)-Norvaline

The synthesis of enantiopure piperazines often leverages the "chiral pool," utilizing naturally occurring chiral molecules like amino acids as starting materials.[1][2][3] This approach is advantageous as it directly installs the desired stereocenter, obviating the need for chiral resolutions or complex asymmetric catalysis. For the synthesis of (R)-1-Boc-3-butyl-piperazine, (R)-norvaline is an ideal chiral precursor as it possesses the required (R)-stereochemistry and a butyl side chain.

The overall synthetic strategy involves the transformation of (R)-norvaline into a key 1,2-diamine intermediate, which is then cyclized to form the piperazine ring. Subsequent protection of the piperazine nitrogens with Boc groups yields the final product.

Caption: Synthetic workflow from (R)-Norvaline.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the synthesis of (R)-1-Boc-3-butyl-piperazine from (R)-norvaline. The protocol is designed to be self-validating, with clear instructions and rationale for each step.

Part 1: Synthesis of (R)-2-Amino-1-hexanol from (R)-Norvaline

The initial step involves the reduction of the carboxylic acid functionality of (R)-norvaline to a primary alcohol. This transformation is crucial for setting up the subsequent steps for piperazine ring formation.

Protocol:

-

Reaction Setup: To a stirred suspension of (R)-norvaline (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/g of amino acid) under an inert atmosphere (nitrogen or argon) at 0 °C, slowly add a solution of borane-tetrahydrofuran complex (BH3·THF, 1 M in THF, 2.5 eq).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the dropwise addition of methanol until the effervescence ceases.

-

Workup: Remove the solvent under reduced pressure. Add 1 M hydrochloric acid (HCl) to the residue and stir for 30 minutes. Basify the aqueous solution with 2 M sodium hydroxide (NaOH) to pH > 12 and extract with dichloromethane (DCM, 3 x 50 mL).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to afford (R)-2-amino-1-hexanol as a crude product, which can often be used in the next step without further purification.

Causality and Insights:

-

Choice of Reducing Agent: Borane-THF complex is a powerful and selective reducing agent for carboxylic acids that does not affect other functional groups like amines under these conditions.

-

Inert Atmosphere: An inert atmosphere is essential to prevent the reaction of the borane reagent with atmospheric moisture.

-

Quenching with Methanol: The addition of methanol serves to quench any unreacted borane reagent, forming trimethyl borate, which is volatile and easily removed.

Part 2: Conversion to a Chiral 1,2-Diamine Intermediate

This multi-step transformation converts the amino alcohol into a differentially protected 1,2-diamine, a key precursor for the piperazine ring. A common strategy involves the introduction of a nosyl (Ns) protecting group on the amine, activation of the alcohol as a leaving group (e.g., mesylate), and subsequent displacement with an amino group equivalent.

Protocol:

-

Nosyl Protection: To a solution of (R)-2-amino-1-hexanol (1.0 eq) and triethylamine (TEA, 2.5 eq) in DCM (15 mL/g of amino alcohol) at 0 °C, add 2-nitrobenzenesulfonyl chloride (NsCl, 1.1 eq) portion-wise. Stir the reaction mixture at room temperature for 12 hours.

-

Workup: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to obtain the N-nosylated amino alcohol.

-

Mesylation: To a solution of the N-nosylated amino alcohol (1.0 eq) and TEA (1.5 eq) in DCM (10 mL/g) at 0 °C, add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir at 0 °C for 1 hour.

-

Azide Displacement: To the reaction mixture, add a solution of sodium azide (NaN3, 3.0 eq) in dimethylformamide (DMF, 5 mL/g of mesylate) and heat the mixture to 60 °C for 12 hours.

-

Reduction to Diamine: Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate. Dissolve the crude azide in THF/water (4:1) and add triphenylphosphine (PPh3, 1.5 eq). Stir at room temperature for 12 hours. Concentrate the reaction mixture and purify by column chromatography to yield the N-nosylated 1,2-diamine.

Causality and Insights:

-

Orthogonal Protection: The nosyl group is chosen as a protecting group for the initial amine because it is stable under the conditions required for the subsequent steps and can be selectively removed later.[2]

-

Mesylation and Azide Displacement: This two-step sequence is a reliable method for converting an alcohol into a primary amine with inversion of configuration (though in this specific case, the stereocenter is not at the carbon bearing the alcohol). The azide intermediate is then reduced to the amine.

-

Staudinger Reduction: The reduction of the azide with triphenylphosphine is a mild and efficient method known as the Staudinger reduction.

Part 3: Cyclization to form (R)-2-Butylpiperazine

The orthogonally protected diamine is now ready for cyclization to form the piperazine ring. This is typically achieved by deprotecting one of the amines and then performing an intramolecular cyclization.

Protocol:

-

N-Boc Protection: Protect the newly formed primary amine of the N-nosylated 1,2-diamine with a Boc group by reacting it with di-tert-butyl dicarbonate (Boc2O, 1.1 eq) and TEA (1.5 eq) in DCM.

-

Selective Nosyl Deprotection: To a solution of the di-protected diamine in acetonitrile, add potassium carbonate (K2CO3, 3.0 eq) and thiophenol (1.5 eq). Stir at room temperature for 2 hours.

-

Intramolecular Cyclization: After nosyl deprotection, the resulting mono-Boc protected diamine can be cyclized. One common method involves activating the terminal primary amine as a leaving group. Alternatively, a more direct cyclization can be performed. For a more direct approach, the N-nosylated diamine from Part 2 can be subjected to conditions that facilitate cyclization. A practical route involves reacting the N-nosylated 1,2-diamine with an appropriate C2 synthon.[3]

-

Alternative Cyclization: A more direct cyclization can be achieved by reacting the N-nosylated 1,2-diamine with a reagent like bromoethyldiphenylsulfonium triflate, which acts as a vinyl cation equivalent for the annulation.[2][3]

Due to the complexity and multiple potential routes for cyclization, a simplified and robust method is presented here:

Simplified Cyclization Protocol:

-

Deprotection and Cyclization: A common strategy for forming the piperazine ring from a 1,2-diamine is to react it with a dielectrophile, such as a derivative of ethylene glycol. For instance, reacting the free 1,2-diamine (obtained after removal of the nosyl and any other protecting groups) with di-p-toluenesulfonate d'ethylene glycol under basic conditions can effect cyclization.

-

A more direct method: Starting from the N-nosylated 1,2-diamine, selective deprotection of the nosyl group followed by reaction with a suitable C2 fragment is a viable strategy.

Given the scope of this guide, we will focus on the final protection step, assuming the successful synthesis of (R)-2-butylpiperazine.

Part 4: Synthesis of (R)-1-Boc-3-butyl-piperazine

The final step involves the regioselective protection of the N1 nitrogen of (R)-2-butylpiperazine with a Boc group.

Protocol:

-

Reaction Setup: To a solution of (R)-2-butylpiperazine (1.0 eq) in DCM (20 mL/g) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc2O, 1.05 eq) in DCM dropwise over 30 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.

-

Workup: Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes with 1% TEA) to afford (R)-1-Boc-3-butyl-piperazine.

Causality and Insights:

-

Regioselectivity: The reaction of Boc2O with 2-substituted piperazines generally favors protection at the less sterically hindered N1 position. The slow addition of the Boc anhydride at low temperature enhances this selectivity.

-

Use of Triethylamine in Purification: The addition of a small amount of triethylamine to the eluent during column chromatography can help to prevent the streaking of the basic piperazine product on the acidic silica gel.

Data Presentation

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | (R)-Norvaline | BH3·THF | (R)-2-Amino-1-hexanol | >90% |

| 2 | (R)-2-Amino-1-hexanol | NsCl, MsCl, NaN3, PPh3 | N-Nosylated 1,2-diamine | 60-70% (over 4 steps) |

| 3 | N-Nosylated 1,2-diamine | Cyclization reagents | (R)-2-Butylpiperazine | Varies with method |

| 4 | (R)-2-Butylpiperazine | Boc2O | (R)-1-Boc-3-butyl-piperazine | 80-90% |

Alternative Synthetic Approach: Chiral Epoxide Strategy

An alternative and often efficient route to chiral piperazines involves the use of chiral epoxides. This strategy is analogous to the synthesis of (R)-1-Boc-3-hydroxymethyl piperazine from (R)-glycidol.[4] To synthesize the butyl analog, one would start with a chiral epoxide bearing a butyl group, such as (R)-1,2-epoxyhexane.

Caption: Alternative synthetic workflow from a chiral epoxide.

This approach involves the nucleophilic ring-opening of the chiral epoxide with a suitably protected ethylenediamine derivative, followed by deprotection and intramolecular cyclization to form the piperazine ring. The final step would again be the regioselective Boc protection.

Conclusion

The synthesis of (R)-1-Boc-3-butyl-piperazine from chiral precursors is a well-established process that is crucial for the development of new therapeutic agents. The chiral pool approach, particularly from (R)-norvaline, offers a reliable and stereocontrolled route to this valuable building block. By understanding the rationale behind each synthetic step and adhering to the detailed protocols provided, researchers can confidently and efficiently produce (R)-1-Boc-3-butyl-piperazine for their drug discovery programs. The alternative strategy using a chiral epoxide also presents a viable and potentially scalable option.

References

- CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents.

- CN108033931B - Synthesis method of N-Boc piperazine - Google Patents.

-

1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Available at: [Link]

-

Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides | Organic Letters - ACS Publications. Available at: [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. Available at: [Link]

-

Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R) - ResearchGate. Available at: [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central. Available at: [Link]

-

Synthesis of piperazines - Organic Chemistry Portal. Available at: [Link]

-

General Procedures for the Lithiation/Trapping of N-Boc Piperazines - ResearchGate. Available at: [Link]

-

Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Publishing. Available at: [Link]

-

Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Journal of the American Chemical Society. Available at: [Link]

-

Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - stoltz2.caltech.edu. Available at: [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. Available at: [Link]

-

Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 2. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]

Chiral HPLC methods for separation of piperazine enantiomers

Application Note: Advanced Chiral HPLC Methodologies for the Separation of Piperazine Enantiomers

Executive Summary & Strategic Overview

Piperazine pharmacophores are ubiquitous in modern drug discovery, serving as the backbone for antihistamines (e.g., Cetirizine), antidepressants, and antifungal agents. However, their intrinsic chemical nature—secondary amines with high basicity and polarity—presents a "perfect storm" of chromatographic challenges:

-

Severe Peak Tailing: Strong interaction between the basic amine and residual silanols on the silica support.

-

Low Retentivity: High polarity makes them difficult to retain on traditional Reversed-Phase (RP) systems without ion-pairing agents.

-

Detection Limits: The piperazine ring itself lacks a strong chromophore, necessitating low-UV detection (<220 nm) or derivatization.

This guide moves beyond standard templates to provide a decision-based workflow for separating piperazine enantiomers. We prioritize Immobilized Polysaccharide Phases (e.g., Chiralpak IC, IG) in Polar Organic Mode as the "Gold Standard" for these analytes, while providing legacy Normal Phase protocols and derivatization strategies for difficult cases.

Mechanism of Separation & Column Selection

To separate piperazine enantiomers, one must understand the molecular recognition mechanism. The Chiral Stationary Phase (CSP) must differentiate the spatial arrangement of the substituents on the piperazine ring.

The "Basicity" Problem

Piperazine derivatives are strong bases (

The Solution: The mobile phase must contain a basic modifier (Diethylamine or Triethylamine) to saturate silanol sites, ensuring the analyte interacts only with the chiral selector.

Visualizing the Interaction

Figure 1: Competitive interaction model. The basic additive (DEA) blocks silanol sites, forcing the piperazine analyte to interact with the chiral selector for effective separation.

Method Development Decision Tree

Do not randomly screen columns. Use this logic to select the correct protocol.

Figure 2: Method Selection Workflow. Polar Organic Mode (Protocol B) is often the most robust starting point for modern piperazine drugs.

Detailed Protocols

Protocol A: Normal Phase (Legacy/Standard)

Best for: Hydrophobic piperazine derivatives soluble in hexane.

-

Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose carbamates coated on silica).

-

Mobile Phase: n-Hexane / Isopropyl Alcohol (IPA) / Diethylamine (DEA).

-

Ratio: Start with 90:10:0.1 (v/v/v).[3]

-

Note: Ethanol can be used instead of IPA for different selectivity, but IPA is generally better for peak shape on AD columns.

-

-

Temperature: 25°C.

-

Critical Step: The column must be flushed with the mobile phase containing DEA for at least 30 minutes before injection to equilibrate the surface basicity.

Protocol B: Polar Organic Mode (The "Gold Standard")

Best for: Polar, salt-form, or "difficult" piperazines that precipitate in hexane.

-

Column: Chiralpak IC or Chiralpak IG (Immobilized selectors).

-

Why Immobilized? They tolerate "forbidden" solvents like pure ethyl acetate, acetone, or THF, allowing aggressive solubility optimization.

-

-

Mobile Phase: Acetonitrile (ACN) / Methanol (MeOH) / DEA.[3]

-

Starting Composition: ACN / MeOH / DEA (90 : 10 : 0.1).[3]

-

-

Mechanism: In this mode, the solvent is polar enough to dissolve the salt, but the high ACN content drives the analyte into the chiral selector grooves (hydrogen bonding).

-

Optimization:

-

Increase Retention: Reduce MeOH (e.g., 95:5).

-

Improve Peak Shape: Increase DEA to 0.2% or switch to Ethanolamine (0.1%).

-

-

Reference: This mode is specifically cited for piperazin-2-ylmethanol separation due to its superior solubility handling [1].

Protocol C: Derivatization for Non-UV Active Piperazines

Best for: Simple piperazines (e.g., Boc-piperazine) with no chromophore.

Direct detection at 200-210 nm is prone to noise from mobile phase additives. Derivatization adds a "handle" for UV or Fluorescence detection.

-

Reagent: 4-chloro-7-nitrobenzofuran (NBD-Cl).[3]

-

Reaction:

-

Mix 100 µL Sample (1 mg/mL in borate buffer pH 8.0) + 100 µL NBD-Cl (5 mg/mL in MeOH).

-

Incubate at 60°C for 30 mins.

-

Quench with 100 µL 1M HCl.

-

-

Analysis: Inject onto Chiralpak IC using Protocol B conditions.

-

Detection: UV at 470 nm (Visible range, zero interference) or Fluorescence (Ex 470nm / Em 530nm).

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Fronting Peaks | Sample solvent incompatibility. | Dissolve sample in Mobile Phase. If insoluble, use 100% MeOH but inject small volume (<5 µL). |

| Tailing Peaks | Silanol interaction. | 1. Increase DEA to 0.2%.2. Switch from DEA to Ethylenediamine (EDA) for stronger masking.3. Lower temperature to 15°C (improves kinetics). |

| No Retention | Mobile phase too strong. | Switch from IPA/MeOH to pure Hexane/Ethanol blends. Reduce alcohol content to 2-5%. |

| Broad Peaks | Slow mass transfer. | Increase column temperature to 35-40°C (Immobilized columns only). |

References

-

BenchChem. (2025).[2] Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Retrieved from 2

-

Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD, AS, AY, AZ & CHIRALCEL® OD, OJ. Retrieved from 6

-

Navaneeswari, R., & Reddy, P. R. (2011). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved from 3

-

Phenomenex. Chiral HPLC Separations Guidebook. Retrieved from 7

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chiraltech.com [chiraltech.com]

- 7. phx.phenomenex.com [phx.phenomenex.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete N-Boc Deprotection

Ticket ID: BOC-DEP-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Resolution strategies for stalled or incomplete N-tert-butoxycarbonyl (Boc) cleavage.

Diagnostic Triage: Start Here

Use this section to identify your specific failure mode before altering your protocol.

| Symptom | Probable Cause | Immediate Action |

| Reaction stalls at ~50-70% conversion | Equilibrium Trap: The tert-butyl cation is not escaping as isobutylene; it is recombining with the amine or alkylating the solvent/substrate. | Add Scavengers: Introduce Triethylsilane (TES) or Thioanisole immediately. |

| Starting material precipitates | Heterogeneity: The lipophilic Boc-SM is insoluble in the polar acid mix (e.g., neat TFA). | Co-solvent: Add DCM or Toluene to solubilize the SM. |

| Product precipitates & reaction stops | Salt Coating: The deprotected amine salt is insoluble and coats the remaining SM, preventing acid contact. | Dilution/Sonication: Dilute with Et2O or sonicate to break up the salt crust. |

| New impurities (M+56 peaks) | Alkylation: The tert-butyl cation has attacked a nucleophilic side chain (Trp, Tyr, Met, Cys). | Change Protocol: Switch to a "Scavenger Cocktail" (see SOP B). |

The "Hidden" Mechanism: Why Reactions Stall

Many researchers treat Boc deprotection as a simple acid-base hydrolysis. However, it is an elimination reaction governed by the stability and fate of the tert-butyl cation .

If the tert-butyl cation (

Visualization: The Cation Fate Pathway

The diagram below illustrates the critical divergence point where reactions fail.

Figure 1: Mechanistic pathway of Boc deprotection.[1][2][3] The failure mode (red) occurs when the t-butyl cation recombines with the amine or attacks the substrate instead of eliminating as gas.

Standard Operating Procedures (SOPs)

SOP A: The "Scavenger" Method (TFA/DCM)

Best for: Peptides, electron-rich substrates, and reactions stalling due to equilibrium issues.

The Logic: Trifluoroacetic acid (TFA) is strong but creates a high concentration of

Protocol:

-

Dissolve Substrate (1.0 equiv) in DCM (0.1 M concentration).

-

Add Triethylsilane (TES) (2.0 – 5.0 equiv).

-

Note: If the substrate contains Met/Cys, use Thioanisole instead of TES.

-

-

Cool to 0 °C.

-

Slowly add TFA (volume equal to DCM, e.g., 1:1 ratio).

-

Warm to Room Temperature (RT) and stir.

-

Monitoring: If stalling occurs, add 1-2 drops of water (increases ionization) or more scavenger.

SOP B: The Kinetic Method (HCl in Dioxane)

Best for: Acid-stable substrates, large scale, and avoiding TFA salts.

The Logic: HCl deprotection kinetics are second-order with respect to acid concentration [1].[4] Therefore, using anhydrous 4M HCl is often faster than dilute TFA, but requires strict moisture control to prevent amide hydrolysis.

Protocol:

-

Dissolve Substrate in a minimal amount of anhydrous 1,4-Dioxane (or Et2O if soluble).

-

Add 4M HCl in Dioxane (10-20 equiv).

-

Stir at RT.[1][5] Product often precipitates as the hydrochloride salt.

-

Workup: Filter the solid directly. Wash with Et2O.

-

Warning: Do not use this method if your molecule contains acid-labile esters or amides that hydrolyze easily, as commercial HCl/Dioxane often contains trace water.

-

Advanced Troubleshooting & Decision Logic

Scenario: Acid-Sensitive Substrates (The "Gentle" Approach)

If your molecule contains acid-sensitive groups (e.g., tert-butyl esters you want to keep, or silyl ethers), TFA and HCl are too harsh.

Solution: Zinc Bromide (

-

Protocol: Suspend

(5.0 equiv) in DCM. Add substrate.[2][5] Stir at RT for 24-48h [2]. -

Trade-off: Very slow compared to protic acids, but highly selective.

Scenario: "Greasy" Substrates (Solubility Issues)

Incomplete reaction often stems from the SM being in the organic phase while the acid is in the aqueous/polar phase (if using aqueous acids).

-

Solution: Use Silica Gel supported deprotection . Adsorb the SM onto silica gel, then add a few drops of

or heat under vacuum. The surface area prevents aggregation.

Troubleshooting Flowchart

Follow this logic to determine the next step for your specific failure.

Figure 2: Decision matrix for troubleshooting stalled deprotection reactions.

Comparative Reagent Data

| Reagent System | Relative Rate | Selectivity | Scavenger Requirement | Comments |

| TFA / DCM (1:1) | Fast | Moderate | High | Standard. Generates |

| 4M HCl / Dioxane | Very Fast | Low | Moderate | Risk of hydrolysis. Product precipitates as salt. |

| ZnBr2 / DCM | Slow (24h+) | High | Low | Preserves sensitive esters/ethers. |

| TMSOTf / 2,6-Lutidine | Instant | Moderate | High | Anhydrous method. "Nuclear option" for stubborn Boc. |

| Water (100°C) | Moderate | High | None | Green chemistry. Requires high temp stability [3]. |

References

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[1][6] Journal of Peptide Research, 58(4), 338–341. Link

-

Wu, Y.-q., et al. (2000). Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent. Tetrahedron Letters, 41(16), 2847-2849. Link

-

Wang, J., & Liang, Y. (2010). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3).[2] Link

-

Lundt, B. F., et al. (1978).[7] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[4][7][8] Mechanisms, byproduct formation and evaluation of scavengers.[7][9] International Journal of Peptide and Protein Research, 12(5), 258–268.[7] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Zinc Bromide [commonorganicchemistry.com]

- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Scalable Chiral Piperazine Synthesis

Status: Online | Tier: 3 (Senior Application Scientist) | Ticket ID: CP-SCALE-2024

Welcome to the Advanced Technical Support Hub for Chiral Piperazine Synthesis . This guide is structured as a series of escalated "Support Tickets" addressing the most critical bottlenecks in scaling up from gram to kilogram quantities.

Ticket #001: Route Selection & Strategy

User Query: "We are targeting a 5kg batch of (S)-2-methylpiperazine. Our current route uses direct hydrogenation of 2-methylpyrazine but the enantiomeric excess (ee) fluctuates (85-92%) and catalyst loading is too high. Should we switch strategies?"

Diagnosis: Direct asymmetric hydrogenation of neutral pyrazines is notoriously difficult due to the high stability of the aromatic system and catalyst poisoning by the basic nitrogens. For scale-up, you must stabilize the substrate or switch to a "Chiral Pool" approach.

Strategic Solution: We recommend evaluating Route B (Pyridinium Salt Hydrogenation) or Route C (Chiral Pool Construction) over your current method.

| Feature | Route A: Neutral Pyrazine Hydrogenation | Route B: Pyridinium Salt Hydrogenation | Route C: Chiral Pool (Aza-Michael) |

| Scale-Up Viability | Low (High catalyst loading, variable ee) | High (Activated substrate, consistent ee) | Medium-High (More steps, but predictable) |

| Key Catalyst | Rh/Ru-Binap (often requires high pressure) | Ir-SynPhos or Rh-Josiphos | None (Stoichiometric synthesis) |

| Limiting Factor | Catalyst poisoning by product | Exotherm management | Raw material cost (Chiral amino acids) |

| Typical ee | 80-90% | >95% | >99% (Optical purity retained) |

Actionable Protocol (Route B - Recommended):

-

Activation: Convert your pyrazine/pyridine precursor to the N-benzyl pyridinium salt or N-oxide. This prevents the basic nitrogen from coordinating strongly to the catalyst.

-

Catalysis: Utilize an Iridium system (e.g., [{Ir(cod)Cl}2] with (R)-SynPhos).[1]

-

Deprotection: The benzyl group is removed via standard Pd/C hydrogenolysis in the final step.

Decision Logic:

Figure 1: Decision matrix for selecting the optimal synthesis route based on substrate stability.

Ticket #002: Hydrogenation Scale-Up (Mass Transfer vs. Heat)

User Query: "We scaled our hydrogenation from 500mL (Parr reactor) to 20L. The reaction now stalls at 70% conversion, and we observed a temperature spike during initiation. What changed?"

Diagnosis: You have encountered the classic Mass Transfer vs. Heat Transfer inversion.

-

Lab Scale: Often limited by Intrinsic Kinetics (chemical reaction rate).

-

Pilot Scale (20L+): Limited by Gas-Liquid Mass Transfer (

) and Heat Removal . The stall suggests hydrogen starvation (mass transfer limit), while the spike indicates poor heat dissipation.

Troubleshooting Guide:

1. The "Stalling" Issue (Mass Transfer): At larger scales, the hydrogen gas must dissolve into the liquid and then diffuse to the solid catalyst.

-

Check Agitation: A simple anchor stirrer is insufficient. You need a hollow-shaft gassing agitator (e.g., EKATO type) to recirculate headspace hydrogen into the liquid.[2]

-

Protocol: Calculate the

(volumetric mass transfer coefficient) of your 20L vessel. If -

Self-Validation: Plot H2 uptake vs. Time. A linear uptake often indicates mass-transfer limitation. An exponential decay indicates kinetic control (desired).

2. The "Temperature Spike" (Heat Transfer):

Hydrogenation of pyridinium salts is highly exothermic (

-

Dosing Strategy: Do not load all substrate at once. Switch to Semi-Batch Mode .

-

Load catalyst and solvent.

-

Pressurize H2.

-

Pump in the substrate solution slowly (controlling rate via reactor internal temperature,

).

-

-

Safety Limit: Ensure

never exceeds

Figure 2: Workflow for diagnosing and mitigating scale-up failures in hydrogenation reactors.

Ticket #003: Resolution & Purification

User Query: "We are using classical resolution with L-Tartaric acid. The maximum theoretical yield is 50%, and recycling the unwanted enantiomer is expensive. Is there a better way?"

Diagnosis: Classical resolution is inefficient for commodity-scale piperazines. The modern standard is Dynamic Kinetic Resolution (DKR) , which allows for 100% theoretical yield by racemizing the unwanted enantiomer in situ.[3]

Advanced Protocol: Chemoenzymatic DKR This method couples an enzymatic resolution (selective acylation) with a metal-catalyzed racemization.

-

Enzyme: Candida antarctica Lipase B (CALB).[3] It selectively acylates the (R)-amine.

-

Racemization Catalyst: Shvo’s catalyst or similar Ru-complexes.

-

Mechanism:

-

The enzyme converts (R)-piperazine

(R)-Amide. -

The unreacted (S)-piperazine is rapidly racemized by the Ru-catalyst back to a 50:50 mixture.

-

The enzyme consumes the newly formed (R)-isomer.

-

Result: >90% yield of (R)-Amide with >99% ee.

-

Handling "Oiling Out" (A common isolation headache): Piperazine salts are highly water-soluble and tend to form oils rather than crystals.

-

Solution: Use the "Reverse Addition" technique.

-

Dissolve the crude oil in a minimum amount of hot alcohol (MeOH/EtOH).

-

Slowly add this hot solution into a cold, agitated vessel of anti-solvent (e.g., MTBE or Heptane), not the other way around.

-

Seeding: Add 0.5 wt% pure seed crystals when the mixture reaches the metastable zone width (MSZW).

-

Ticket #004: Safety & Toxicology (Must Read)

User Query: "Are there specific medical or handling hazards for piperazines compared to standard amines?"

Critical Safety Alert: Piperazines possess unique toxicological profiles that differ from simple aliphatic amines.

-

Sensitization: Piperazine is a known respiratory sensitizer . Inhalation can cause asthma-like symptoms that may be permanent.

-

Control: All solid handling (weighing, loading) must occur in a filtered powder containment hood or glovebox.

-

PPE: Powered Air Purifying Respirators (PAPR) are recommended for >1kg handling.

-

-

Neurotoxicity: High systemic exposure can cause "Piperazine Neurotoxicity" (tremors, cerebellar ataxia).

-

Monitoring: Establish a medical surveillance program for workers handling bulk quantities.

-

-

Corrosivity: Piperazine solutions are caustic (pH > 11).

-

Material Compatibility: Avoid aluminum and galvanized iron fittings; use 316L Stainless Steel or Hastelloy.

-

References

-

Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Source: DICP / Chinese Academy of Sciences. Context: Describes the activation strategy using benzyl bromide to overcome catalyst poisoning. Link:

-

Synthesis of Chiral Piperazin-2-ones via Pd-Catalyzed Hydrogenation. Source: Organic Chemistry Frontiers (RSC). Context: Alternative route using pyrazin-2-ols. Link:

-

Scale-up of Dynamic Kinetic Resolution. Source: Beilstein Journal of Organic Chemistry / ResearchGate. Context: Detailed protocols for CALB lipase and racemization catalysts on 100g scale. Link:

-

Practical and Scalable Synthesis of Orthogonally Protected Chiral Piperazines. Source: Organic & Biomolecular Chemistry. Context: "Chiral Pool" strategy using Aza-Michael addition. Link:

-

Safety Hazards of Piperazine. Source: New Jersey Department of Health (Hazardous Substance Fact Sheet). Context: Toxicology, sensitization, and handling limits.[4] Link:

Sources

Validation & Comparative

Alternative Protecting Groups to Boc for Piperazine Synthesis

Executive Summary

While tert-butyloxycarbonyl (Boc) remains the workhorse for amine protection due to its low cost and stability against bases, it presents critical bottlenecks in complex piperazine synthesis.[1] Specifically, its acid lability renders it incompatible with synthetic routes requiring intermediate acidic deprotection (e.g., t-butyl ester cleavage) or in the presence of Lewis acids. Furthermore, the volatility of isobutylene byproducts can be problematic in scale-up.

This guide evaluates four high-performance alternatives—Cbz , Fmoc , Alloc , and Benzyl —specifically for the mono-protection of piperazine. We analyze their orthogonality, stability profiles, and provide optimized protocols to overcome the notorious challenge of bis-functionalization.

Strategic Selection: The Decision Matrix

Selecting the correct protecting group for piperazine is rarely about cost; it is about orthogonality . You must choose a group that survives your intermediate steps and cleaves without destroying your final payload.

Figure 1: Decision matrix for selecting piperazine protecting groups based on downstream reaction conditions.

Comparative Analysis of Alternatives

A. Benzyloxycarbonyl (Cbz/Z): The Acid-Stable Standard

The Cbz group is the primary alternative when the synthetic route involves TFA (e.g., removing t-butyl esters or Boc groups elsewhere on the molecule).

-

Mechanism of Cleavage: Hydrogenolysis (

, Pd/C) or strong acid (HBr/AcOH). -

Piperazine Specifics: Mono-protection is highly pH-dependent. At pH 4–5, piperazine exists largely as the mono-cation, which statistically suppresses bis-acylation because the second amine is protonated and non-nucleophilic.

-

Pros: Excellent stability to acids and weak bases.

-

Cons: Hydrogenolysis can reduce alkenes or nitro groups present in the payload.

B. Fluorenylmethyloxycarbonyl (Fmoc): The Base-Labile Option

Fmoc is indispensable for Solid Phase Peptide Synthesis (SPPS) or when the molecule is acid-sensitive.

-

Mechanism of Cleavage:

-elimination via secondary bases (20% Piperidine in DMF). -

Piperazine Specifics (Critical): Piperazine itself is a secondary amine capable of cleaving the Fmoc group.

-

Risk:[2] If you use excess piperazine to force mono-protection, the free piperazine will cleave the Fmoc from the product, leading to polymerization or low yields.

-

Solution: Use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) instead of Fmoc-Cl.[3][4] Fmoc-OSu is less aggressive and minimizes dipeptide/dimer formation.[5]

-

-

Pros: Orthogonal to Boc and Cbz; UV active (easy detection).[]

C. Allyloxycarbonyl (Alloc): The "Get Out of Jail Free" Card

When a synthesis is complex and requires both acid and base stability (e.g., cyclic peptides), Alloc is the superior choice.

-

Mechanism of Cleavage: Palladium(0)-catalyzed allyl transfer to a scavenger (PhSiH3 or Dimedone).

-

Pros: Bio-orthogonal conditions; compatible with almost all other functional groups.

-

Cons: Requires transition metal catalyst (cost, removal of heavy metals).

D. Benzyl (Bn): The Robust Shield

Used primarily in early-stage API manufacturing where the group must survive harsh conditions (LiAlH4 reduction, strong bases, oxidizers).

-

Mechanism of Cleavage: Hydrogenolysis (

, Pd/C) or Chloroformates (ACE-Cl). -

Pros: Extremely stable; prevents oxidation of the nitrogen.

-

Cons: difficult to remove without affecting other benzyl ethers or reducible groups.

Performance Comparison Data

The following table summarizes the performance metrics based on standard laboratory conditions for piperazine mono-protection.

| Feature | Boc (Reference) | Cbz | Fmoc | Alloc | Benzyl (Bn) |

| Mono-Protection Yield | 85-95% | 70-80% (pH controlled) | 60-75% (via Fmoc-OSu) | 80-90% | 65-75% |

| Acid Stability (TFA) | Unstable | Stable | Stable | Stable | Stable |

| Base Stability | Stable | Stable | Unstable | Stable | Stable |

| Reductive Stability | Stable | Unstable ( | Stable | Stable | Unstable ( |

| Cleavage Reagent | TFA / HCl | Piperidine / DBU | Pd( | ||

| Key Piperazine Risk | Volatile byproduct | Bis-protection if pH > 7 | Auto-cleavage by piperazine | Cost of catalyst | Poisoning Pd catalyst |

Experimental Protocols

Protocol A: High-Selectivity Mono-Cbz Protection of Piperazine

Rationale: This method utilizes pH control to statistically favor the mono-reaction. By maintaining an acidic pH, the diamine is sequestered as a mono-cation.

Materials:

-

Piperazine anhydrous

-

Cbz-Cl (Benzyl chloroformate)

-

Bromocresol green (indicator)

-

Solvent: Water/Dioxane (1:1)

Workflow:

-

Dissolution: Dissolve piperazine (10.0 g, 116 mmol, 1.0 equiv) in water (50 mL). Add bromocresol green (trace).

-

pH Adjustment: Add 50% aqueous acetic acid dropwise until the solution turns yellow (pH ~4.0).

-

Reaction:

-

Dissolve Cbz-Cl (19.8 g, 116 mmol, 1.0 equiv) in Dioxane (50 mL).

-

Add Cbz-Cl solution dropwise to the piperazine solution.

-

Critical Control: Simultaneously add 50% sodium acetate solution to maintain the pH at ~4.5 (yellow-green transition). Do not let pH rise above 5.

-

-

Workup:

-

Extract the reaction mixture with Diethyl Ether (

) to remove bis-Cbz-piperazine (which is neutral and extracts into organics at acidic pH). -

Basify the aqueous layer to pH >11 using NaOH (pellets or 50% solution).

-

Extract the product (Mono-Cbz-piperazine) into Dichloromethane (DCM) (3 x 100 mL).

-

Dry over

and concentrate.

-

-

Expected Yield: 75–82% as a clear oil/low-melting solid.

Figure 2: pH-controlled workflow for selective mono-Cbz protection.

Protocol B: Fmoc Protection using Fmoc-OSu

Rationale: Using Fmoc-Cl often results in vigorous reactions and side products.[4][5] Fmoc-OSu allows for milder conditions.[4][5] We use a slight excess of piperazine to ensure all Fmoc is consumed, but we must work up immediately to prevent auto-cleavage.

Materials:

Workflow:

-

Preparation: Dissolve piperazine (2.0 equiv) in a mixture of DCM/MeOH (1:1).

-

Addition: Add a solution of Fmoc-OSu (1.0 equiv) in DCM dropwise over 30 minutes at 0°C.

-

Reaction: Stir at 0°C for 2 hours. Do not let it warm to RT for extended periods.

-

Quench/Workup:

-

Wash the organic layer rapidly with 5% citric acid (removes excess piperazine).

-

Wash with water and brine.

-

Dry over

.

-

-

Purification: Recrystallization from EtOAc/Hexane is preferred over column chromatography (silica is slightly acidic, but prolonged exposure to nucleophiles on the column can degrade Fmoc).

References

-

Greene's Protective Groups in Organic Synthesis , 5th Edition. Wuts, P. G. M. (2014). John Wiley & Sons.

-

Selective Mono-Protection of Piperazine Derivatives . Synthetic Communications. (2009). Detailed protocols on pH control for Cbz protection.

-

Fmoc-OSu vs. Fmoc-Cl: A Comparative Look for Peptide Synthesis . BOC Sciences Technical Guides. Comparison of reactivity and side-product formation.[4][5][][8]

-

Alloc Protecting Group Removal Protocol . University of California, Irvine (Nowick Lab). Standard procedures for Pd(0) cleavage of Alloc amines.

-

Piperazine Scaffold in Drug Discovery . National Institutes of Health (NIH). Review of piperazine utility and synthetic challenges.

Sources

- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 8. mdpi.com [mdpi.com]

Orthogonal Strategies for Selective Piperazine Functionalization

Strategic Landscape: The Symmetry Challenge

Piperazine is a privileged scaffold in medicinal chemistry, appearing in blockbuster drugs like Imatinib and Sildenafil. Its ubiquity, however, masks a fundamental synthetic challenge: symmetry . The two nitrogen atoms (

In drug development, the goal is rarely symmetric bis-functionalization. Instead, we require precise, sequential installation of distinct pharmacophores (

This guide compares four distinct strategies to break this symmetry, ranging from classical protecting group chemistry to cutting-edge photoredox catalysis.

Decision Matrix: Selecting the Right Strategy

Figure 1: Strategic decision tree for piperazine functionalization based on project stage and purity requirements.

Strategy 1: Classical Orthogonal Protection (The Gold Standard)

Best For: GMP synthesis, scale-up, and scenarios where

This approach relies on the chemical orthogonality of protecting groups (PGs).[1][2] The most robust system utilizes the Boc/Benzyl (Bn) or Boc/Cbz pairs. The key is that the removal conditions for one group (e.g., acid for Boc) must be completely inert toward the other (e.g., hydrogenation for Bn).

Comparative Analysis: Protecting Group Pairs

| PG Pair | Orthogonality Mechanism | Pros | Cons |

| Boc / Benzyl | Acid vs. Hydrogenation | Extremely robust; Bn is stable to strong bases/nucleophiles. | Hydrogenation can reduce other alkenes/nitro groups. |

| Boc / Cbz | Acid vs. Hydrogenation/HBr | Cbz is easier to remove than Bn (mild hydrogenolysis). | Similar limitations to Bn. |

| Boc / Fmoc | Acid vs. Base (Piperidine) | Fully chemical orthogonality (no | Fmoc is base-labile; incompatible with strong nucleophilic substitution steps. |

Protocol: Sequential Functionalization (Self-Validating)

Objective: Synthesis of 1-benzyl-4-Boc-piperazine, followed by selective deprotection.

-

Mono-Protection (The pH Switch):

-

Dissolve piperazine (10 equiv, excess is crucial) in DCM.

-

Add

(1 equiv) dropwise at 0°C. -

Self-Validating Step (Workup): After reaction, wash the organic layer with water . The unreacted piperazine (highly water-soluble) partitions into the aqueous phase. The mono-Boc product (lipophilic) remains in DCM.

-

Checkpoint: TLC (10% MeOH/DCM) should show a single spot for the product; ninhydrin stain active (secondary amine).

-

-

Functionalization of

:-

React crude

-Boc-piperazine with Benzyl Bromide ( -

Reflux 4h.

-

Self-Validating Step: The disappearance of the secondary amine signal in NMR or disappearance of N-H stretch in IR confirms complete alkylation.

-

-

Orthogonal Deprotection:

-

Path A (Remove Boc): Treat with 4M HCl/Dioxane.

-Bn remains intact. -

Path B (Remove Bn):

, Pd/C.

-

Strategy 2: Transition-Metal Catalyzed Selectivity (Buchwald-Hartwig)

Best For: Installing aryl groups with electron-poor or sterically hindered partners where

Unlike nucleophilic substitution, Pd-catalyzed amination allows for "catalyst-controlled" selectivity. By tuning the ligand (e.g., BINAP vs. DavePhos), one can favor mono-arylation even with stoichiometric equivalents.

Mechanism & Control

The selectivity arises from the relative rates of oxidative addition vs. reductive elimination. Once the first aryl group is installed, the steric bulk of the resulting

Protocol: Selective Mono-Arylation

Reference: Adapted from J. Am. Chem. Soc. (Buchwald et al.) [1].[3][4]

-

Catalyst System:

(1 mol%) + BINAP (2 mol%). -

Conditions: Toluene,

(Base), 80°C. -

Stoichiometry: 1:1 ratio of Aryl Bromide to Piperazine.

-

Self-Validating Step:

-

Monitor consumption of Aryl Bromide via GC-MS.

-

Critical: If bis-arylation is observed (>5%), switch to a bulkier ligand like BrettPhos , which sterically precludes the binding of the secondary amine product.

-

Strategy 3: Late-Stage C-H Functionalization (Photoredox)

Best For: "Magic Methylation" or adding complexity to the carbon skeleton of an already formed drug molecule.

This is a non-traditional "orthogonal" strategy. Instead of differentiating the nitrogens via protection, it differentiates the

The Nicewicz Protocol

Developed by the Nicewicz lab, this method uses an acridinium photocatalyst to generate a radical cation at the most electron-rich nitrogen.[5] This radical then abstracts a hydrogen atom from the

Figure 2: Mechanism of site-selective C-H functionalization via photoredox catalysis.

Key Insight: An electron-withdrawing group (EWG) on

Comparative Data Summary

The following table summarizes experimental performance metrics for creating mono-functionalized piperazines.

| Metric | Strategy 1: Orthogonal PG | Strategy 2: Stoichiometric | Strategy 3: Buchwald-Hartwig | Strategy 4: Photoredox C-H |

| Mono-Selectivity | >99% (Excellent) | 60-75% (Moderate) | 85-95% (Good) | >90% (Regio-controlled) |

| Yield | High (>90% per step) | Low (due to statistical mix) | High (80-95%) | Moderate (50-70%) |

| Atom Economy | Poor (PG waste) | Good | Excellent | Excellent |

| Cost | Low (Reagents cheap) | Very Low | High (Pd/Ligands) | Moderate (Catalyst/Light) |

| Scalability | Kg-scale ready | Difficult (Purification) | g-scale | mg to g scale |

References

-

Pd-Catalyzed Intermolecular Amidation of Aryl Halides. Journal of the American Chemical Society, 2002.[3] Link

-

Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Science, 2020. Link

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. MDPI Molecules, 2026. Link

-

Direct Diastereoselective α-C–H Lithiation of N-Boc Piperazines. Nature, 2021. Link

-

Recent Advances in Selective N-Arylation of Azoles. Chemical Communications, 2021. Link

Sources

A-Senior-Application-Scientist-s-Guide-to-Cross-Validation-of-Purity-Results-from-Different-Analytical-Techniques

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of drug development, purity is not merely a quality metric; it is the cornerstone of safety and efficacy. The presence of impurities, even in minute quantities, can have profound implications, ranging from altered therapeutic effects to significant patient safety risks. Therefore, the rigorous and accurate determination of a drug substance's purity is a non-negotiable aspect of pharmaceutical quality control.

This guide provides an in-depth exploration of the cross-validation of purity results obtained from different analytical techniques. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the scientific rationale behind the selection and comparison of analytical methods. We will explore how to design and execute a robust cross-validation study, interpret the resulting data, and ensure the integrity of your purity assessments. This process is critical for building a comprehensive and defensible data package for regulatory submissions.

The Power of Orthogonal Methods: A Multi-Faceted Approach to Purity Assessment

A single analytical technique, no matter how powerful, provides only one perspective on a sample's purity. To gain a truly comprehensive understanding, we must employ orthogonal methods—analytical techniques that measure the same attribute (in this case, purity) based on different scientific principles.[1] This approach significantly reduces the risk of overlooking impurities that may not be detectable by a single method.[1] For instance, one method might be excellent at separating polar impurities, while another excels at detecting non-polar or volatile compounds.

The use of orthogonal methods is not just good scientific practice; it is increasingly expected by regulatory bodies like the FDA and EMA to ensure the robustness and accuracy of analytical results.[1] By combining techniques with different selectivities, we create a more complete picture of the impurity profile, enhancing confidence in the overall purity assessment.[1]

Common Orthogonal Techniques for Purity Analysis:

-

High-Performance Liquid Chromatography (HPLC): Often considered the gold standard for purity analysis due to its versatility and precision in separating complex mixtures.[2] Different modes, such as reversed-phase, normal-phase, and ion-exchange, provide varying selectivities.

-

Gas Chromatography (GC): Ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents.[2][3]

-

Capillary Electrophoresis (CE): A high-resolution separation technique based on the differential migration of charged species in an electric field. It offers a different separation mechanism than HPLC and is particularly useful for charged molecules.

-

Mass Spectrometry (MS): A powerful detection technique that provides information about the mass-to-charge ratio of ions, enabling the identification and quantification of impurities with high specificity and sensitivity.[2][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of an analyte and can be used for both qualitative and quantitative purity determination without the need for a reference standard for the impurity itself.

Designing a Robust Cross-Validation Study: A Step-by-Step Guide

Cross-validation is the systematic process of comparing the results from two or more distinct analytical methods to ensure their equivalence and reliability.[5] A well-designed cross-validation study is a self-validating system that provides a high degree of confidence in the reported purity values.

The following workflow outlines the key stages of a cross-validation study for purity assessment.

Sources

Definitive Guide: Evaluating the Cost-Effectiveness of Synthetic Pathways

Executive Summary

In modern pharmaceutical development, the "best" synthetic route is no longer defined solely by the highest yield. It is defined by the lowest Process Mass Intensity (PMI) , the highest volumetric productivity , and the most favorable Cost of Goods Sold (COGS) profile.

This guide provides a rigorous framework for comparing synthetic pathways—specifically contrasting Traditional Chemo-catalysis against Next-Generation Biocatalysis . We utilize the industrial synthesis of Sitagliptin (Januvia®) as a primary case study to demonstrate how to quantify cost-effectiveness beyond simple raw material costs.

Part 1: The 3-Pillar Evaluation Framework

To objectively compare synthetic pathways, researchers must move beyond "Step Count" and adopt a multi-dimensional metric system.

1. Green Metrics (The Efficiency Pillar)

-

Process Mass Intensity (PMI): The total mass of materials (raw materials + solvents + water) used to produce 1 kg of API.

-

Formula:

-

Target: Commercial small molecules typically aim for PMI < 100.

-

-

E-Factor: Closely related to PMI, focusing specifically on waste.

-

Formula:

-

2. Engineering Metrics (The Throughput Pillar)

-

Volumetric Productivity: The amount of product produced per unit volume of reactor per unit time ( kg/L/day ). High productivity reduces the physical footprint and CapEx (Capital Expenditure) requirements.

-

Step Economy: Distinguishing between Linear (sequential) and Convergent (parallel) synthesis. Convergent strategies reduce risk; if a late-stage step fails in a linear sequence, the sunk cost is maximized.

3. Economic Metrics (The Cost Pillar)

-

Raw Material Cost (RMC): The sum cost of all reagents/solvents.

-

Conversion Cost: The cost of labor, energy, plant overhead, and waste disposal.

-

Catalyst Contribution: Often a hidden driver. Precious metals (Rh, Pd) require expensive recovery steps (scavenging), whereas biocatalysts (enzymes) are biodegradable but require upfront protein engineering investment.

Part 2: Case Study – Sitagliptin Synthesis

We compare two industrial routes for Sitagliptin, a DPP-4 inhibitor.[1] This comparison highlights how a shift in technology (Chemical

Pathway A: Chemical Synthesis (First Generation)

-

Mechanism: Asymmetric hydrogenation of an enamine using a Rhodium-based chiral catalyst (Rh-Josiphos) at high pressure.[2]

-

Bottlenecks: Requires specialized high-pressure hydrogenation equipment; inadequate stereoselectivity (97% ee) necessitates downstream recrystallization; Rhodium requires expensive scavenging/removal to meet ppm limits.

Pathway B: Biocatalytic Synthesis (Second Generation)

-

Mechanism: Direct transamination of a pro-sitagliptin ketone using an engineered Transaminase (ATA-117).[2]

-

Advantages: Operates at ambient pressure; eliminates heavy metals; highly stereoselective (>99.9% ee), removing the need for purification steps.

Comparative Data Analysis